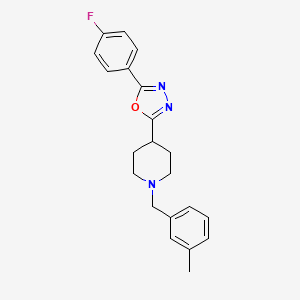
N,N-Bis-boc-2-iodo-6-methyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis-boc-2-iodo-6-methyl-phenylamine is a chemical compound with the molecular formula C17H24INO4 and a molecular weight of 433.29 g/mol . It is also known by its IUPAC name, tert-butyl (tert-butoxycarbonyl) (2-iodo-6-methylphenyl)carbamate . This compound is typically found as a white to yellow solid .
Métodos De Preparación
The synthesis of N,N-Bis-boc-2-iodo-6-methyl-phenylamine involves several steps. One common method includes the iodination of 2,6-dimethylphenylamine followed by protection of the amine group with tert-butoxycarbonyl (Boc) groups . The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, followed by the addition of di-tert-butyl dicarbonate (Boc2O) in the presence of a base for the Boc protection . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Análisis De Reacciones Químicas
N,N-Bis-boc-2-iodo-6-methyl-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, often using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamines, while reduction reactions can produce the corresponding deiodinated phenylamine .
Aplicaciones Científicas De Investigación
N,N-Bis-boc-2-iodo-6-methyl-phenylamine is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the creation of novel materials with unique properties, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of N,N-Bis-boc-2-iodo-6-methyl-phenylamine is primarily related to its reactivity in chemical reactions. The iodine atom and Boc protecting groups play crucial roles in its chemical behavior. The iodine atom can participate in substitution reactions, while the Boc groups protect the amine functionality during various synthetic steps . The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparación Con Compuestos Similares
N,N-Bis-boc-2-iodo-6-methyl-phenylamine can be compared with other similar compounds, such as:
N,N-Bis-boc-2-iodo-phenylamine: Similar structure but without the methyl group at the 6-position.
N,N-Bis-boc-2-bromo-6-methyl-phenylamine: Similar structure but with a bromine atom instead of iodine.
N,N-Bis-boc-2-chloro-6-methyl-phenylamine: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can undergo specific substitution reactions that are not possible with bromine or chlorine analogs .
Propiedades
IUPAC Name |
tert-butyl N-(2-iodo-6-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24INO4/c1-11-9-8-10-12(18)13(11)19(14(20)22-16(2,3)4)15(21)23-17(5,6)7/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHLUZWIVHLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)
![2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide](/img/structure/B2805220.png)

![6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2805223.png)

![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)
![2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2805231.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B2805233.png)

